2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)nicotinic acid
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Overview
Description
“2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)nicotinic acid” is a chemical compound with the molecular formula C14H13NO2S . It is used for research purposes .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 259.32 . The predicted properties include a melting point of 169.18°C, a boiling point of approximately 400.00°C at 760 mmHg, a density of approximately 1.3 g/cm3, and a refractive index of n20D 1.65 .Scientific Research Applications
Novel Herbicides Development
Research into nicotinic acid derivatives, like the compound , has shown potential applications in the development of novel herbicides. Studies on similar compounds have demonstrated significant herbicidal activity against various plant species. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides, which are related in structure, have exhibited excellent herbicidal activity. These findings suggest that by exploring the structure-activity relationships, new and more effective herbicides could be developed targeting monocotyledonous weeds, indicating a potential application for derivatives of nicotinic acid in agricultural sciences (Chen Yu et al., 2021).
Receptor Mediated Lipid Regulation
Nicotinic acid has been identified to mediate its anti-lipolytic effect in adipose tissue through G-protein-coupled receptors, specifically PUMA-G in mice and HM74 in humans. This interaction leads to a decrease in cAMP levels within adipose tissue, thereby inhibiting lipolysis. Such mechanisms underline the therapeutic applications of nicotinic acid and its derivatives in treating dyslipidemia, offering insights into how similar compounds might be leveraged for managing lipid disorders through receptor-mediated pathways (S. Tunaru et al., 2003).
Industrial Production Techniques
Considering the environmental impact and the need for sustainable chemistry, research into nicotinic acid production methods reveals the importance of developing green and efficient industrial processes. A literature review highlighted various ecological methods for producing nicotinic acid from commercially available raw materials. This approach not only aligns with the principles of green chemistry but also addresses the environmental concerns associated with traditional production methods, such as the emission of greenhouse gases. The exploration of such sustainable production techniques for nicotinic acid and its derivatives emphasizes their relevance beyond pharmaceutical applications, extending into environmental science and industrial manufacturing (Dawid Lisicki et al., 2022).
Antioxidant and Vasorelaxant Properties
Research on thionicotinic acid derivatives, closely related to the compound , has demonstrated their potential as antioxidants and vasorelaxants. These compounds have shown to exert significant effects on the vasorelaxation of rat thoracic aorta as well as displaying antioxidative activity. Such findings suggest a novel class of compounds that could be developed into therapeutics for cardiovascular diseases, highlighting the versatility of nicotinic acid derivatives in medical research (Supaluk Prachayasittikul et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-10-5-6-11(2)13(8-10)18-14(19)9-22-15-12(16(20)21)4-3-7-17-15/h3-8H,9H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDOUQCKWUTHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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